molecular formula C18H16N2O2S B2614619 Ethyl {[4-(2-naphthyl)pyrimidin-2-YL]thio}acetate CAS No. 937599-98-9

Ethyl {[4-(2-naphthyl)pyrimidin-2-YL]thio}acetate

Cat. No.: B2614619
CAS No.: 937599-98-9
M. Wt: 324.4
InChI Key: RZSQHCHMJBDWKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The known methods for synthesizing thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are summarized and discussed in the literature. Popular approaches include [3+3], [4+2], and [5+1] cyclization processes or domino reactions. These methods allow the formation of 2-thioxopyrimidines, including compounds like Ethyl {[4-(2-naphthyl)pyrimidin-2-YL]thio}acetate .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring fused with a naphthyl group and a thioacetate moiety. The sulfur atom is positioned at the 2-position of the pyrimidine ring .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly mentioned in the available literature, it is essential to recognize that pyrimidines and their derivatives exhibit diverse biological activities. These include antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties .

Mechanism of Action

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins. While specific mechanisms for Ethyl {[4-(2-naphthyl)pyrimidin-2-YL]thio}acetate are not explicitly outlined, its potential anti-inflammatory properties align with this broader class of compounds .

Properties

IUPAC Name

ethyl 2-(4-naphthalen-2-ylpyrimidin-2-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-2-22-17(21)12-23-18-19-10-9-16(20-18)15-8-7-13-5-3-4-6-14(13)11-15/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSQHCHMJBDWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=CC(=N1)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.